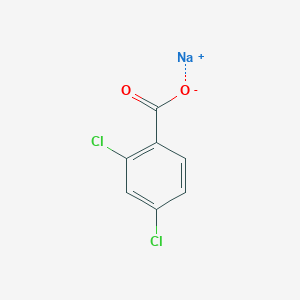

Sodium 2,4-dichlorobenzoate

説明

Sodium 2,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 2,4-dichlorobenzoic acid . It has a role as a bacterial metabolite . It is functionally related to a benzoate and is a conjugate base of a 2,4-dichlorobenzoic acid .

Molecular Structure Analysis

The molecular formula of Sodium 2,4-dichlorobenzoate is C7H3Cl2NaO2 . The InChI code is 1S/C7H4Cl2O2.Na/c8-4-1-2-5 (7 (10)11)6 (9)3-4;/h1-3H, (H,10,11);/q;+1/p-1 . The Canonical SMILES is C1=CC (=C (C=C1Cl)Cl)C (=O) [O-]. [Na+] .

Physical And Chemical Properties Analysis

The molecular weight of Sodium 2,4-dichlorobenzoate is 212.99 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Exact Mass is 211.9407790 g/mol . The Monoisotopic Mass is also 211.9407790 g/mol . The Topological Polar Surface Area is 40.1 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 . The Complexity is 166 .

科学的研究の応用

Synthesis and Thermal Analysis of Bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II)

- Scientific Field : Thermal Analysis and Calorimetry .

- Summary of the Application : The complex compound bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II) has been prepared and characterized . This compound is of interest due to the potential bioactive and biocatalytic functions of zinc complexes prepared from organic acids .

- Methods of Application or Experimental Procedures : The compound was prepared and characterized by elemental analysis, thermal analysis, IR spectroscopy, and single-crystal X-ray analysis . During the thermal decomposition in an inert atmosphere, thiourea, dichlorobenzene, and carbon dioxide are evolved .

- Results or Outcomes : The coordination environment of the zinc(II) atom is built up by two sulfur atoms from two thiourea ligands and two oxygen atoms from two monodentate 2,4-dichlorobenzoate anions to form a distorted tetrahedral coordination around the zinc(II) atom . The structure is also stabilized with hydrogen bonds of N–H···O and N–H···Cl type .

Antiviral Activity of Sodium 5-aminosulfonyl-2,4-dichlorobenzoate

- Scientific Field : Antiviral Research .

- Summary of the Application : Sodium 5-aminosulfonyl-2,4-dichlorobenzoate (M12325) has been evaluated for its antiviral activity in tissue culture and infected mice . It has shown a broad spectrum of activity against RNA viruses in vitro and in vivo .

- Methods of Application or Experimental Procedures : The compound was tested at concentrations ranging from 2.5 to 75.8 micrograms/ml against various viruses including influenza virus A/WSN, A/FM, A/Kumamoto, and B/Great Lakes; parainfluenza virus; rhinovirus; echovirus; respiratory syncytial virus; and vesicular stomatitis virus . It was also tested in mice infected with these viruses .

- Results or Outcomes : M12325 inhibited the cytopathic effects of the tested viruses in tissue culture . In mice, single oral doses of M12325, ranging from 10 to 300 mg/kg, administered 1 h before and 1 h after challenge, reduced mortality in mice inoculated intranasally with influenza A/WSN virus . Multiple doses of 10 and 30 mg/kg, administered intraperitoneally, reduced lung consolidation and virus titer .

特性

IUPAC Name |

sodium;2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYLSIXULOLXJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635716 | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2,4-dichlorobenzoate | |

CAS RN |

38402-11-8 | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2,4-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)